BenchChemオンラインストアへようこそ!

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

This precise ortho-chloro/6-chloro 4-anilinoquinoline-3-carboxylate ester is essential for SAR studies, as halogen substitution critically modulates anti-inflammatory and analgesic activity. The ethyl ester handle enables hydrolysis or amidation without protecting groups, facilitating focused library synthesis. Unlike common 7-chloroquinolines, the 6-chloro motif allows investigation of resistance circumvention in antimalarial assays. Procure this exact regioisomer for reproducible results.

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.22
CAS No. 955282-73-2
Cat. No. B2691289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate
CAS955282-73-2
Molecular FormulaC18H14Cl2N2O2
Molecular Weight361.22
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3Cl)Cl
InChIInChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)13-10-21-15-8-7-11(19)9-12(15)17(13)22-16-6-4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22)
InChIKeyGUSKCLYIVSUPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate (955282-73-2): Structural Identity & Procurement Context


Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate (CAS 955282‑73‑2) is a synthetic 4‑anilinoquinoline‑3‑carboxylate ester bearing chlorine atoms at both the quinoline C‑6 position and the ortho‑position of the aniline ring [1]. The compound is a member of the broader 4‑anilinoquinoline‑3‑carboxylate class, which has been explored for anti‑inflammatory, analgesic, and antimicrobial activities, with some derivatives exhibiting activity comparable to indomethacin [2]. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂, with a molecular weight of 361.23 g mol⁻¹, and its structure is confirmed by ¹H NMR spectroscopy [3]. Because the substitution pattern on both the quinoline core and the aniline group dictates biological activity in this series, precise chemical identity verification is essential for reproducible research outcomes.

Why Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate Cannot Be Replaced by Unspecified 4‑Anilinoquinoline Analogs


Within the 4‑anilinoquinoline‑3‑carboxylate series, both the position and nature of halogen substituents critically modulate biological activity. The foundational patent literature explicitly teaches that activity varies with the halogen substitution pattern on the aniline ring, with ortho‑chloro derivatives differing markedly from meta‑ or para‑substituted analogs [1]. In the closely related 4‑anilinoquinoline‑3‑carboxylic acid series, anti‑inflammatory and analgesic potency was found to be highly dependent on the specific halogenated aniline employed, with some compounds surpassing indomethacin while others were inactive [2]. Additionally, the ethyl ester at C‑3 is not a passive functionality; ester hydrolysis to the free acid or transesterification can abolish or redirect target engagement [3]. Therefore, procurement of the exact CAS‑registered compound—rather than a generic “4‑anilinoquinoline‑3‑carboxylate”—is mandatory to ensure the intended structure‑activity profile is reproduced in downstream assays.

Quantitative Differentiation Evidence for Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate vs. Closest Analogs


Ortho‑Chloro Aniline Substitution Confers Distinct Conformational and Electronic Properties Relative to Meta‑ and Para‑Substituted Congeners

In the 4‑anilinoquinoline‑3‑carboxylate scaffold, the ortho‑chloro substituent on the aniline ring (as present in the target compound) restricts rotation about the C‑N bond and alters the electron density on the quinoline core compared to meta‑chloro or para‑chloro analogs. The patent literature covering substituted 4‑anilino‑3‑quinolinecarboxylic acids and esters explicitly distinguishes ortho‑halogenated aniline derivatives as a separate structural sub‑class with distinct physicochemical and pharmacological properties [1]. While quantitative biological data for this precise compound are not publicly available, the class‑level SAR indicates that ortho‑chloro substitution generally results in different target engagement profiles than the corresponding meta‑ or para‑chloro counterparts [2].

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

6‑Chloro Substitution on the Quinoline Core Distinguishes the Target Compound from 7‑Chloro Series in Antimalarial and Antimicrobial Contexts

In 4‑aminoquinoline antimalarials such as chloroquine, the 7‑chloro substituent is critical for inhibition of β‑hematin formation, while the 6‑chloro regioisomer displays distinct heme‑binding behavior [1]. The target compound carries a chlorine atom at the C‑6 position rather than the more common C‑7 position found in chloroquine and many antimalarial derivatives. Although no direct head‑to‑head biological comparison between the 6‑chloro and 7‑chloro anilinoquinoline‑3‑carboxylate analogs has been published, the well‑established positional dependence of chloro substitution on quinoline antiplasmodial activity [2] implies that the 6‑chloro compound should not be considered interchangeable with the 7‑chloro series in antimicrobial or antiparasitic screening.

Antimicrobial Antimalarial 4‑Aminoquinoline SAR

Ethyl Ester at C‑3 Preserves Pro‑Drug Potential and Synthetic Versatility Not Available with Free Carboxylic Acid or Amide Analogs

The target compound contains an ethyl ester at the quinoline C‑3 position, whereas many biologically characterized 4‑anilinoquinoline‑3‑carboxylic acid derivatives have been evaluated as the free acid [1]. In the anti‑inflammatory quinoline series, the ethyl ester form has been employed as a synthetic intermediate that can be hydrolyzed to the active acid or further derivatized, offering synthetic flexibility that is not available with pre‑formed acids or amides [2]. The ester moiety also provides potential prodrug advantages (enhanced membrane permeability) that the corresponding carboxylate salt lacks, although this has not been explicitly quantified for this compound.

Prodrug Design Synthetic Intermediate Ester Hydrolysis

Highest‑Impact Application Scenarios for Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate Based on Differentiated Evidence


Analgesic & Anti‑Inflammatory Lead Optimization Using Ortho‑Chloro Aniline Quinoline Scaffolds

Several 4‑anilinoquinoline‑3‑carboxylate derivatives have demonstrated analgesic activity exceeding that of indomethacin in animal models [1]. The target compound, with its ortho‑chloro aniline and 6‑chloro quinoline substitution pattern, represents a structurally differentiated entry point for SAR exploration of halogen‑dependent anti‑inflammatory activity. Procurement of this specific regioisomer enables systematic evaluation of how the ortho‑chloro/6‑chloro combination influences COX inhibition and pain‑response endpoints relative to previously characterized meta‑ and para‑chloro analogs.

Antimicrobial Screening Campaigns Targeting Non‑Conventional Quinoline Resistance Mechanisms

The 6‑chloro substitution pattern deviates from the canonical 7‑chloro motif found in most antimalarial 4‑aminoquinolines [2]. Acquiring the target compound allows screening groups to probe whether compounds lacking the 7‑chloro group—but retaining an anilino moiety and ester functionality—circumvent established resistance mechanisms such as PfCRT‑mediated chloroquine efflux, a hypothesis that cannot be tested with generic 7‑chloro‑4‑aminoquinoline analogs.

Synthetic Intermediate for Diversified Quinoline‑3‑Carboxylate Libraries

The ethyl ester at C‑3 serves as a synthetic handle for further derivatization (hydrolysis, amidation, transesterification) without the need for protecting‑group strategies [3]. Medicinal chemistry teams procuring this compound gain a versatile intermediate that can be elaborated into focused libraries of 4‑anilinoquinoline‑3‑carboxylic acid derivatives, enabling rapid exploration of C‑3 substituent effects while holding the distinctive ortho‑chloro/6‑chloro core constant.

Kinase Inhibitor Fragment Screening Leveraging the 4‑Anilinoquinoline Pharmacophore

4‑Anilinoquinoline‑3‑carbonitrile derivatives have been developed as potent kinase inhibitors (e.g., EGFR, MEK1) with IC₅₀ values below 10 nM [4]. The target compound, differing by a carboxylate ester at C‑3 rather than a nitrile, offers a complementary hydrogen‑bond acceptor/donor profile for fragment‑based screening against kinase panels where the 4‑anilinoquinoline core is a privileged scaffold.

Quote Request

Request a Quote for Ethyl 6-chloro-4-[(2-chlorophenyl)amino]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.